2,6-Dinitrobenzonitrile
Overview
Description
2,6-Dinitrobenzonitrile is an organic chemical compound with the molecular formula C7H3N3O4 . It has a molecular weight of 193.1164 .
Molecular Structure Analysis
The molecular structure of 2,6-Dinitrobenzonitrile consists of a benzene ring substituted with two nitro groups (-NO2) and one nitrile group (-CN). The nitro groups are located at the 2nd and 6th positions of the benzene ring, and the nitrile group is attached to the 1st position .Physical And Chemical Properties Analysis
2,6-Dinitrobenzonitrile is a cream to yellow to brown crystalline powder . It has a molecular weight of 193.1164 .Scientific Research Applications
Organic Synthesis
2,6-Dinitrobenzonitrile: is utilized in organic synthesis as a precursor for various chemical reactions. Its nitrile group can act as a versatile functional group that can be converted into other functionalities, such as amines or carboxylic acids, through reduction or hydrolysis, respectively . This compound’s dinitro configuration also allows for selective reactions at the aromatic ring, making it valuable for constructing complex organic molecules.
Catalysis
In catalysis, 2,6-Dinitrobenzonitrile has been studied for its role in carbene transformations . Carbenes are highly reactive intermediates, and the presence of electron-withdrawing nitro groups in this compound can stabilize the carbene, allowing for more controlled reactions. This stabilization is crucial for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science
The nitro groups in 2,6-Dinitrobenzonitrile can participate in hydrogen bonding, which is beneficial in designing materials with specific properties . For instance, it can be used to create polymers with enhanced thermal stability or to fabricate low-k dielectric materials for electronic applications.
Analytical Chemistry
2,6-Dinitrobenzonitrile: can serve as a standard in high-performance liquid chromatography (HPLC) due to its well-defined characteristics, such as a specific melting point and purity . It helps in the calibration of equipment and the quantification of substances in complex mixtures.
Pharmaceutical Research
In pharmaceutical research, 2,6-Dinitrobenzonitrile is a potential intermediate for the synthesis of drug molecules. Its chemical structure allows for the introduction of various substituents that can lead to the development of new therapeutic agents .
Safety and Environmental Studies
The safety profile of 2,6-Dinitrobenzonitrile is essential for handling and storage in laboratory settings. It has been classified for acute oral, dermal, and inhalation toxicity, which is critical information for researchers working with this chemical . Additionally, understanding its environmental impact, such as its behavior in water and soil, is vital for assessing its ecological footprint.
Safety and Hazards
properties
IUPAC Name |
2,6-dinitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3N3O4/c8-4-5-6(9(11)12)2-1-3-7(5)10(13)14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDGHQSJZAFMLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188714 | |
Record name | Dinitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dinitrobenzonitrile | |
CAS RN |
35213-00-4 | |
Record name | Dinitrobenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035213004 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dinitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the structural characteristics of 2,6-Dinitrobenzonitrile?
A1: 2,6-Dinitrobenzonitrile crystallizes in an orthorhombic crystal system with the space group Pbcn. Its unit cell dimensions are a = 13.081(6) Å, b = 9.027(4) Å, and c = 6.545(3) Å at 297 K []. The molecule exhibits intermolecular C–H⋯O and C–H⋯N hydrogen bonds, contributing to its packing arrangement within the crystal lattice [].
Q2: Are there any notable intramolecular interactions within the 2,6-Dinitrobenzonitrile molecule?
A2: While 2,6-Dinitrobenzonitrile doesn't exhibit the same short contact distances seen in its isomers like 6-methyl-2-nitrobenzonitrile or 5-chloro-2-nitrobenzonitrile, its molecular packing is influenced by hydrogen bonding. Specifically, two C–H⋯O hydrogen bonds and one C–H⋯N hydrogen bond contribute to the formation of molecular sheets within the crystal structure [].
Q3: How does the presence of nitro groups affect the properties of aromatic compounds like 2,6-Dinitrobenzonitrile?
A3: Nitro groups are strong electron-withdrawing groups, significantly impacting the electronic properties of aromatic compounds. In the context of organic solar cells, incorporating nitro groups into tris-thiophene derivatives, such as 4-[35-(4-aminophenyl)[12,22:25,32-terthiophen]-15-yl]-2,6-dinitrobenzonitrile (C2,5B4TA), influences their electrochemical behavior and photovoltaic performance compared to their non-nitrated counterparts []. This effect arises from the nitro group's ability to modify the frontier molecular orbitals, impacting electron transfer processes relevant to photovoltaic applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.